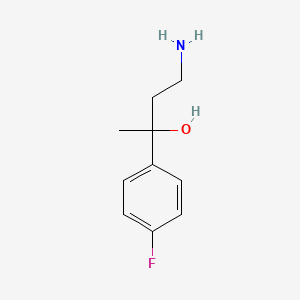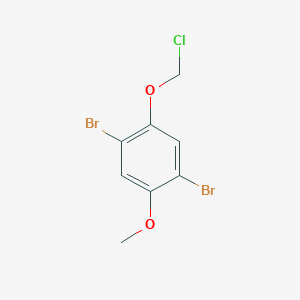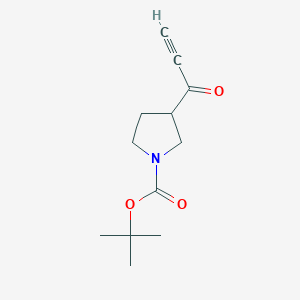
tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with prop-2-ynoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: It is used in the development of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate These compounds share similar structural features but differ in their functional groups, leading to differences in their chemical reactivity and applications. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 3-prop-2-ynoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3 |
InChI Key |
WVLUYLNKIVFCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


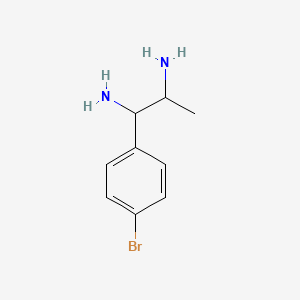

![(R)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoicacid](/img/structure/B15254677.png)
![5-[3-(Hydroxymethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B15254684.png)
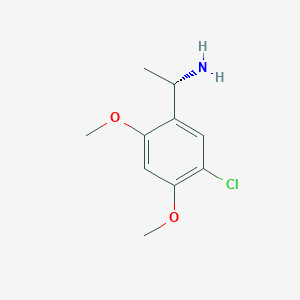
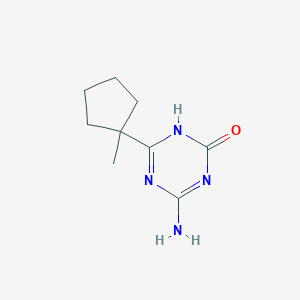


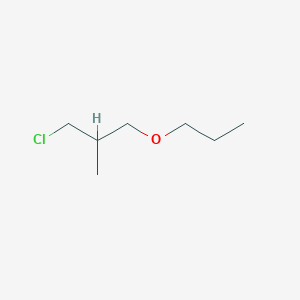
![1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B15254726.png)
